molecular formula C12H13BrO3 B182021 4-(3-bromophenyl)oxane-4-carboxylic Acid CAS No. 179420-77-0

4-(3-bromophenyl)oxane-4-carboxylic Acid

Katalognummer: B182021
CAS-Nummer: 179420-77-0
Molekulargewicht: 285.13 g/mol
InChI-Schlüssel: QQHCLIPWQURSGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-bromophenyl)oxane-4-carboxylic acid typically involves the bromination of phenyl oxane carboxylic acid derivatives. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures and pH levels .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The process would include stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-bromophenyl)oxane-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl oxane carboxylic acids, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Wissenschaftliche Forschungsanwendungen

4-(3-bromophenyl)oxane-4-carboxylic acid is used in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-(3-bromophenyl)oxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the oxane ring play crucial roles in its reactivity and interactions with other molecules. These interactions can affect various biological processes, making it a valuable compound for research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(3-bromophenyl)oxane-4-carboxylic acid is unique due to its specific bromine substitution and oxane ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Biologische Aktivität

4-(3-Bromophenyl)oxane-4-carboxylic acid is an organic compound characterized by its molecular formula C12H13BrO3C_{12}H_{13}BrO_3 and a molecular weight of 285.13 g/mol. The compound features a bromophenyl group attached to an oxane ring, with a carboxylic acid functional group that enhances its reactivity and potential biological activity. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and related studies.

Chemical Structure and Properties

The structure of this compound can be depicted as follows:

C12H13BrO3\text{C}_{12}\text{H}_{13}\text{BrO}_{3}

This compound's unique properties stem from the bromine atom's presence at the para position relative to the oxane ring, which influences its reactivity and biological interactions.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits several biological activities, including:

  • Anticancer Activity : Potential inhibition of cancer cell proliferation.
  • Anti-inflammatory Effects : Possible modulation of inflammatory pathways.
  • Antimicrobial Properties : Activity against various bacterial strains.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibits cell proliferation in MCF-7 cells
Anti-inflammatoryModulates cytokine release
AntimicrobialEffective against Gram-positive bacteria

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Kinase Inhibition : The compound has been studied for its binding affinity to specific kinases, which play critical roles in cell signaling and cancer progression.
  • Cell Cycle Arrest : In vitro studies have shown that it can induce G1 phase arrest in cancer cells, leading to reduced proliferation rates.
  • Apoptosis Induction : The compound promotes apoptosis in cancer cells, further contributing to its potential as an anticancer agent.

Case Study: Anticancer Activity

A study investigated the effects of this compound on the MCF-7 breast cancer cell line. The results indicated a significant reduction in cell viability at concentrations above 100 µM, with an IC50 value determined at approximately 168.78 µM. Flow cytometric analysis demonstrated that treatment with the compound resulted in increased populations of cells in the G1 phase, indicating effective cell cycle arrest.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:

Compound NameStructural FeaturesUnique Aspects
4-(2-bromophenyl)oxane-4-carboxylic acidSimilar oxane and carboxylic structureDifferent bromine position affects reactivity
4-(phenyl)oxane-4-carboxylic acidLacks bromine substituentPotentially less reactive
3-(bromophenyl)propanoic acidContains a propanoic acid instead of oxaneDifferent functional group properties

The presence of the bromine atom in the para position enhances the reactivity and biological activity compared to these similar compounds.

Eigenschaften

IUPAC Name

4-(3-bromophenyl)oxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO3/c13-10-3-1-2-9(8-10)12(11(14)15)4-6-16-7-5-12/h1-3,8H,4-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHCLIPWQURSGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC(=CC=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50460291
Record name 4-(3-bromophenyl)oxane-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50460291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179420-77-0
Record name 4-(3-bromophenyl)oxane-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50460291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Lithium hydroxide (0.21 g, 5.01 mmol) is added to a solution of 4-(3-bromo-phenyl)-tetrahydro-pyran-4-carboxylic acid methyl ester (0.5 g, 1.67 mmol) in methanol/water (8 mL, 3:1) and the reaction mixture is stirred for 5 hours at 65° C. The mixture is diluted with water and the volatiles are removed in vacuo. The aqueous is extracted once with diethyl ether, acidified to pH 2, and extracted twice with ethyl acetate. The combined extracts is dried over magnesium sulfate, filtered and concentrated in vacuo to afford 4-(3-bromo-phenyl)-tetrahydro-pyran-4-carboxylic acid (445 mg) sed in the next step without further purification. LCMS: RT=1.9 minutes; MS: 283 (M−H).
Quantity
0.21 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A stirred mixture of ethyl 4-(3-bromophenyl)-3,4,5,6-tetrahydro-2H-pyran-4-carboxylate (36.5 g, 117 mmol), an aqueous solution of lithium hydroxide (6.14 g, 146 mmol, 50 ml), methanol (150 ml) and THF (150 ml) was refluxed for 1 day. The reaction mixture was partitioned between ether (100 ml) and 10% aqueous potasium hydroxide solutuion (300 ml). The ethereal layer was separated, extracted with 10% aqueous potasium hydroxide solutuion (2×100 ml) and discarded. The combined aqueous extracts were acidified with concentrated hydrogen chloride and the resulting white precipitates were collected by filtration, washed with water and dried to constant weight under vacuum at 80° C. to give the titled compound as white solids (26.4 g, 79%).
Name
ethyl 4-(3-bromophenyl)-3,4,5,6-tetrahydro-2H-pyran-4-carboxylate
Quantity
36.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
79%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.